molecular formula C18H13F2NO3S B2776293 (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(methylthio)benzoate CAS No. 1210938-76-3

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(methylthio)benzoate

Cat. No.: B2776293
CAS No.: 1210938-76-3
M. Wt: 361.36
InChI Key: ONWKLNFYLWXLOE-UHFFFAOYSA-N
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Description

“(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(methylthio)benzoate” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound also features difluoromethylation, a process based on X–CF2H bond formation .

Scientific Research Applications

Agricultural Applications

Isoxazoline derivatives have been explored for their herbicidal activity. A study by Hwang et al. (2005) synthesized an isoxazoline derivative that demonstrated potent herbicidal activity against annual weeds in rice fields, highlighting its agricultural importance. This compound showed good rice selectivity and effectively controlled annual weeds under greenhouse and field conditions, indicating potential for use as a rice herbicide (Hwang et al., 2005).

Materials Science

In the realm of materials science, compounds containing difluorophenyl groups have been implemented in the development of organic semiconductors. Chen et al. (2016) discussed the synthesis and application of benzo[d][1,2,3]thiadiazole derivatives in creating high-performance optoelectronic semiconductors, demonstrating the versatility of difluorophenyl-based compounds in electronic devices (Chen et al., 2016).

Medicinal Chemistry

Methylthio benzoate structures have been explored for their pharmaceutical properties. Research by Matsumoto et al. (2008) on iodobenzene derivatives from methylthio compounds through iodine-induced intramolecular cyclization has contributed to the development of novel synthetic methods in medicinal chemistry, which could be applied in the synthesis of pharmaceuticals (Matsumoto et al., 2008).

Photochemical and Magnetic Materials

Isoxazoline compounds have also found applications in the creation of photochemical materials with controllable properties. Matsuda and Irie (2000) synthesized a diarylethene with two nitronyl nitroxides, enabling the switching of intramolecular magnetic interaction by photoirradiation. This research demonstrates the potential of isoxazoline derivatives in developing advanced materials for magnetic storage and sensors (Matsuda and Irie, 2000).

Mechanism of Action

The mechanism of action for “(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(methylthio)benzoate” is not explicitly mentioned in the retrieved papers. Isoxazole derivatives are known to exhibit a wide range of biological activities, but the specific mechanism of action would depend on the exact structure and functional groups present in the compound .

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methylsulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO3S/c1-25-17-5-3-2-4-14(17)18(22)23-10-12-9-16(24-21-12)13-7-6-11(19)8-15(13)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWKLNFYLWXLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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